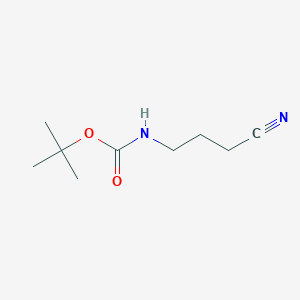

tert-Butyl (3-cyanopropyl)carbamate

概要

説明

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

The molecular structure of “tert-Butyl carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C5H11NO2 and the molecular weight is 117.1463 .Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .科学的研究の応用

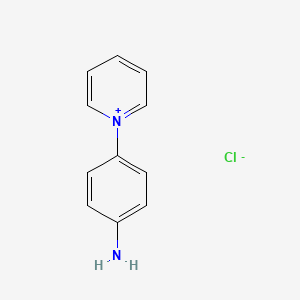

Synthesis of N-Boc-protected anilines

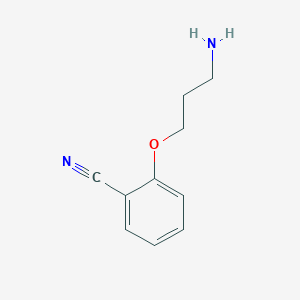

“tert-Butyl (3-cyanopropyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and other organic compounds.

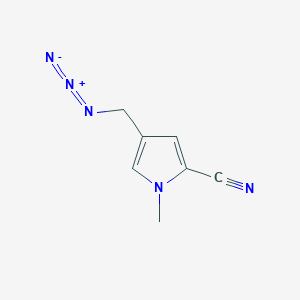

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the synthesis of pharmaceuticals, natural products, and materials science.

作用機序

Target of Action

Tert-Butyl (3-cyanopropyl)carbamate, also known as tert-butyl N-(3-cyanopropyl)carbamate, is a type of carbamate compound . Carbamates are widely used in bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . .

Mode of Action

Carbamates, in general, are known for their chemical stability and potential to enhance cellular membrane permeability

Result of Action

Carbamates are known for their widespread application in bioactive compounds, suggesting that this compound may have significant molecular and cellular effects

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-(3-cyanopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATNBHAMKDNLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-cyanopropyl)carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)